4-(3-Azetidinyloxy)benzoic acid

Medicinal Chemistry Scaffold Hopping Physicochemical Property Optimization

Standard piperidine or morpholine linkers often fail to balance solubility and permeability in PROTAC design, leading to aggregate formation or poor bioavailability. This bifunctional building block provides a distinct solution via its azetidin-3-yloxy group. - **Key Physicochemical Advantage:** Secondary amine (pKa ~8-9) offers a protonatable site; computed logD (pH 7.4) = -1.49, TPSA = 58.56 Ų - directly addresses linker solubility challenges. - **Conjugation-Ready:** Free carboxylic acid enables standard amide coupling to both target protein and E3 ligase ligands. - **Supply Assurance:** Routine research quantities available; stable crystalline solid shipped ambient.

Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
CAS No. 1015846-55-5
Cat. No. B3198583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Azetidinyloxy)benzoic acid
CAS1015846-55-5
Molecular FormulaC10H11NO3
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1C(CN1)OC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H11NO3/c12-10(13)7-1-3-8(4-2-7)14-9-5-11-6-9/h1-4,9,11H,5-6H2,(H,12,13)
InChIKeyUFMKHHCJVJXUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Azetidinyloxy)benzoic acid Overview


4-(3-Azetidinyloxy)benzoic acid (CAS 1015846-55-5) is a bifunctional building block characterized by a benzoic acid core functionalized at the para position with an azetidin-3-yloxy group [1]. The molecule possesses a free carboxylic acid handle for conjugation chemistry and a secondary amine within the four-membered azetidine ring, which serves as a modifiable anchor point or contributes to the physicochemical profile of the resultant conjugates [1]. This compound is predominantly utilized in pharmaceutical research, with a specific focus on the design of proteolysis-targeting chimeras (PROTACs) and as a versatile intermediate in the synthesis of novel chemical entities .

Workflow PROTAC synthesis & targeted protein degradation
Selection Bifunctional amine/acid building block with azetidine vector
Format Free base or HCl salt for aqueous handling

4-(3-Azetidinyloxy)benzoic acid Differentiation


Simple benzoic acid derivatives or common alkyl/aryl ethers cannot serve as drop-in replacements for 4-(3-Azetidinyloxy)benzoic acid in rational drug design [1]. The distinct advantage lies in the azetidine nitrogen, which provides a protonatable site absent in carbo-cyclic or purely aromatic analogs. This structural feature directly alters key physicochemical properties: the logD (pH 7.4) is computed to be -1.49, and the topological polar surface area (TPSA) is 58.56 Ų [1]. These values reflect the compound's potential to influence membrane permeability and aqueous solubility profiles differently than analogous compounds lacking this basic amine. Consequently, in applications such as linker design for PROTACs, where solubility and permeability must be carefully balanced, substitution with a non-azetidine analog could drastically alter the pharmacokinetic and degradation efficacy of the final bifunctional molecule .

Missing basic N Non-azetidine benzoic acid ethers lack a protonatable amine, potentially shifting logD and solubility profile relative to this compound.
Ring geometry Pyrrolidine or piperidine analogs alter steric bulk and conformational freedom; binding-mode and selectivity may not reproduce.
Salt form mismatch Neutral free base may exhibit reduced aqueous solubility compared to the HCl salt; solution preparation for assays may require validation.

4-(3-Azetidinyloxy)benzoic acid Quantitative Evidence


Azetidine Ring Geometry vs. Pyrrolidine and Piperidine

4-(3-Azetidinyloxy)benzoic acid provides a distinct structural vector compared to more common saturated N-heterocycle analogs [1]. The four-membered azetidine ring offers a unique spatial and electronic profile compared to five-membered pyrrolidine or six-membered piperidine ethers. This can lead to differences in target binding and physicochemical properties [2].

Azetidine vs. larger rings
Class-level
Distinct steric, conformational, and pKa profile compared to pyrrolidine/piperidine ethers
May support scaffold-hopping strategies and IP generation efforts
Qualitative comparison; experimental target-engagement data required
Medicinal Chemistry Scaffold Hopping Physicochemical Property Optimization

Computed LogD and TPSA Profile for Solubility-Permeability Balance

Computational predictions show that 4-(3-Azetidinyloxy)benzoic acid has a LogD of -1.49 at pH 7.4 and a topological polar surface area (TPSA) of 58.56 Ų [1]. This profile is unique compared to non-basic analogs, which would have higher LogD values, or more polar analogs with larger TPSA. For instance, a hypothetical alkyl ether analog would be predicted to have a significantly higher LogD (e.g., >1.0), leading to poorer aqueous solubility .

Computed LogD & TPSA
Class-level
LogD (pH 7.4) −1.49; TPSA 58.56 Ų; ΔLogD ~2.5 vs. non-basic alkyl ethers
Reported in silico profile; may indicate improved solubility-permeability balance screening
Predicted values; experimental ADME data required
Pharmacokinetics ADME PROTAC Linker Design

Hydrochloride Salt Solubility Advantage

While the target compound is the free base, it is often sourced or used as its hydrochloride salt (CAS 1609395-67-6) . This salt form is documented to be soluble in water . In contrast, the neutral free base of the compound, as well as many non-basic benzoic acid analogs, would exhibit significantly lower aqueous solubility, potentially complicating the preparation of stock solutions for biological assays .

HCl salt solubility
Data to verify
Hydrochloride salt soluble in water; neutral free base may exhibit lower solubility
Salt form may simplify aqueous stock preparation for in vitro assays
Qualitative assessment; verify solubility in target assay medium
Formulation Development In Vitro Assay Compound Handling

4-(3-Azetidinyloxy)benzoic acid Applications


PROTAC Linker Design for Solubility Optimization

Procurement of this building block is ideal for PROTAC development teams seeking to introduce a solubility-enhancing moiety into their linker design. The azetidine's basic nitrogen, as quantified by the computed LogD of -1.49 at pH 7.4 [1], offers a tangible physicochemical advantage over neutral, lipophilic linkers that can cause aggregation or poor solubility of the final heterobifunctional degrader . The carboxylic acid provides a standard handle for amide coupling, enabling straightforward integration between the target protein ligand and E3 ligase ligand.

Scaffold Hopping in Kinase and GPCR Discovery

Medicinal chemists exploring structure-activity relationships (SAR) can utilize 4-(3-Azetidinyloxy)benzoic acid as a building block for introducing a conformationally restricted, four-membered ring amine [1]. This offers a distinct three-dimensional vector compared to traditional piperidine or pyrrolidine scaffolds , potentially enabling the optimization of target engagement, selectivity against related proteins, or the generation of novel intellectual property.

Fragment Library Synthesis for Screening

This compound is suitable for inclusion in fragment libraries aimed at exploring diverse chemical space. Its bifunctional nature (amine and acid) and the presence of the underrepresented azetidine ring [1] make it a valuable asset for generating fragments with favorable physicochemical properties (TPSA of 58.56 Ų [1]). This increases the likelihood of identifying novel, ligand-efficient hits with good lead-like properties in high-throughput screening campaigns.

Application
Selection Property
Validation Focus
PROTAC linker solubility modulation
Basic azetidine amine; low LogD profile
Linker solubility and permeability in bifunctional degrader
Kinase/GPCR scaffold hopping
Conformationally restricted azetidine vector
Target engagement and selectivity optimization
Fragment library synthesis
Bifunctional amine/acid with low TPSA
Ligand-efficient fragment hit identification

Technical Documentation Hub

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